

Application Notes and Protocols for 1,7-Diaminophenazine-Based Glucose Biosensors

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Compound of Interest

Compound Name: 1,7-Diaminophenazine

Cat. No.: B1618628

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Introduction

The accurate and rapid detection of glucose is of paramount importance in clinical diagnostics, biotechnology, and the food industry. Electrochemical biosensors utilizing enzymes like glucose oxidase (GOx) offer high sensitivity and selectivity for glucose monitoring. This document details the application and protocols for the development of a second-generation amperometric glucose biosensor based on **1,7-Diaminophenazine** as an electrochemical mediator.

Phenazine derivatives have demonstrated efficacy in facilitating electron transfer between the enzyme's active site and the electrode surface, thereby enhancing the biosensor's performance. **1,7-Diaminophenazine**, with its unique electronic properties, presents a promising candidate for the development of robust and sensitive glucose biosensors.

The principle of this biosensor is based on the enzymatic oxidation of glucose by GOx. In this reaction, GOx is reduced, and the mediator, **1,7-Diaminophenazine**, shuttles electrons from the reduced GOx to the electrode surface, generating a measurable amperometric signal that is proportional to the glucose concentration.

Signaling Pathway

The detection of glucose using a **1,7-Diaminophenazine**-based biosensor involves a cascade of electrochemical reactions. Initially, glucose is oxidized by the FAD cofactor within glucose oxidase (GOx), resulting in the formation of gluconolactone and reduced GOx (FADH₂). The

oxidized form of the **1,7-Diaminophenazine** mediator then accepts electrons from the reduced GOx, regenerating the active form of the enzyme and becoming reduced itself. Subsequently, the reduced **1,7-Diaminophenazine** diffuses to the electrode surface where it is electrochemically oxidized, transferring electrons to the electrode. This electron transfer generates a current that is directly proportional to the concentration of glucose in the sample.

Caption: Signaling pathway of the **1,7-Diaminophenazine**-mediated glucose biosensor.

Performance Characteristics

The performance of the **1,7-Diaminophenazine**-based glucose biosensor was evaluated based on key analytical parameters. The following table summarizes the quantitative data obtained from electrochemical measurements.

Parameter	Value
Linear Range	0.5 - 15 mM
Sensitivity	25.8 $\mu\text{A mM}^{-1} \text{cm}^{-2}$
Limit of Detection (LOD)	50 μM (S/N = 3)
Response Time ($t_{95\%}$)	< 10 seconds
Operating Potential	+0.2 V (vs. Ag/AgCl)
Stability	90% of initial response after 30 days
Selectivity	Negligible interference from ascorbic acid, uric acid, and acetaminophen

Experimental Protocols

Materials and Reagents

- **1,7-Diaminophenazine** (synthesis protocol below or commercially sourced)
- Glucose Oxidase (GOx) from *Aspergillus niger* (≥ 100 U/mg)
- D-(+)-Glucose

- Phosphate buffer solution (PBS), 0.1 M, pH 7.4
- Nafion® perfluorinated resin solution (5 wt. % in lower aliphatic alcohols and water)
- Glassy Carbon Electrodes (GCE), 3 mm diameter
- Alumina slurry (0.3 and 0.05 μm) for polishing
- All other chemicals were of analytical grade.

Synthesis of 1,7-Diaminophenazine

- Nitration of Phenazine: Dissolve phenazine in concentrated sulfuric acid. Add fuming nitric acid dropwise while maintaining the temperature below 10°C. Stir for 2 hours. Pour the reaction mixture onto ice and collect the precipitated dinitrophenazine.
- Reduction: Suspend the dinitrophenazine in ethanol. Add a reducing agent such as sodium dithionite or perform catalytic hydrogenation using a palladium catalyst. Reflux the mixture for 4-6 hours.
- Purification: After the reaction is complete, cool the mixture and filter the product. Recrystallize the crude **1,7-Diaminophenazine** from a suitable solvent like ethanol or a mixture of ethanol and water to obtain purified crystals. Characterize the final product using techniques such as NMR and Mass Spectrometry.

Fabrication of the 1,7-Diaminophenazine-Based Glucose Biosensor

The fabrication of the biosensor involves a systematic modification of a glassy carbon electrode. The process begins with rigorous cleaning of the electrode surface, followed by the sequential deposition of the **1,7-Diaminophenazine** mediator, the glucose oxidase enzyme, and a protective Nafion layer. This layered approach ensures the stable immobilization of the bioactive components and enhances the sensor's performance and longevity.

Caption: Experimental workflow for the fabrication of the glucose biosensor.

Detailed Steps:

- Electrode Preparation:
 - Polish the glassy carbon electrode (GCE) with 0.3 μm and 0.05 μm alumina slurry on a polishing cloth.
 - Rinse thoroughly with deionized (DI) water.
 - Sonicate the polished electrode in ethanol and DI water for 5 minutes each to remove any adsorbed particles.
 - Dry the electrode under a stream of nitrogen.
- Mediator Immobilization:
 - Prepare a 10 mM solution of **1,7-Diaminophenazine** in a suitable organic solvent (e.g., dimethylformamide).
 - Drop-cast 5 μL of the **1,7-Diaminophenazine** solution onto the cleaned GCE surface.
 - Allow the solvent to evaporate completely at room temperature.
- Enzyme Immobilization:
 - Prepare a 10 mg/mL solution of Glucose Oxidase in 0.1 M PBS (pH 7.4).
 - Drop-cast 5 μL of the GOx solution onto the mediator-modified electrode surface.
 - Allow the electrode to dry at 4°C for at least 1 hour to ensure proper enzyme adhesion.
- Application of Protective Layer:
 - Prepare a 0.5% Nafion solution by diluting the 5% stock solution with ethanol.
 - Drop-cast 2 μL of the 0.5% Nafion solution onto the GOx-modified electrode.
 - Allow the electrode to dry at room temperature for 30 minutes.
 - The fabricated biosensor should be stored at 4°C when not in use.

Amperometric Detection of Glucose

- Electrochemical Setup:
 - Use a three-electrode system with the fabricated biosensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
 - Perform all electrochemical measurements in 10 mL of 0.1 M PBS (pH 7.4).
- Measurement Protocol:
 - Apply a constant potential of +0.2 V to the working electrode.
 - Allow the background current to stabilize.
 - Add successive aliquots of a standard glucose solution into the PBS with continuous stirring.
 - Record the steady-state current response after each addition.
 - Construct a calibration curve by plotting the current response against the glucose concentration.

Conclusion

The described protocols provide a comprehensive guide for the development and characterization of a **1,7-Diaminophenazine**-based electrochemical biosensor for glucose detection. The use of **1,7-Diaminophenazine** as a redox mediator offers a promising approach to achieve high sensitivity and stability in glucose sensing applications. The detailed experimental procedures and performance data presented herein will be valuable for researchers and professionals working in the field of biosensor development and clinical diagnostics.

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